AMG90903
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Overview
Description
AMG-9090 is a synthetic molecule known for its role as a transient receptor potential ankyrin 1 (TRPA1) channel blocker. It also exhibits inhibitory effects on transient receptor potential melastatin 8 (TRPM8) and transient receptor potential vanilloid 1 (TRPV1) channels . The compound has shown potential in models of inflammatory and neuropathic pain, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
AMG-9090 is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
The industrial production of AMG-9090 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AMG-9090 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in AMG-9090.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving AMG-9090 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving AMG-9090 depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
AMG-9090 has a wide range of scientific research applications, including:
Mechanism of Action
AMG-9090 exerts its effects by blocking the TRPA1 channel, which is a non-selective cation channel expressed in small neurons of the dorsal root and trigeminal ganglia . This blockade inhibits the increase in intracellular calcium levels mediated by TRPA1, thereby reducing pain signaling . The compound also inhibits TRPM8 and TRPV1 channels, contributing to its overall analgesic effects .
Comparison with Similar Compounds
Similar Compounds
RN-9893 hydrochloride: Another TRPA1 channel blocker with similar inhibitory effects.
Bisandrographolide C: Known for its activity on TRPV1 channels.
TRPV1 activator-2: A compound that targets TRPV1 channels.
Uniqueness of AMG-9090
AMG-9090 is unique due to its ability to inhibit multiple transient receptor potential channels (TRPA1, TRPM8, and TRPV1) simultaneously . This multi-target approach enhances its potential as a therapeutic agent for various pain-related conditions .
Properties
Molecular Formula |
C15H11Cl4NOS |
---|---|
Molecular Weight |
395.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4NOS/c16-11-6-8-12(9-7-11)22-14(15(17,18)19)20-13(21)10-4-2-1-3-5-10/h1-9,14H,(H,20,21) |
InChI Key |
NOXDIPWNQOTUAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG9090; AMG-9090; AMG 9090; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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